molecular formula C19H17N3O4S B12785770 N-Demethyl rivoglitazone CAS No. 560131-16-0

N-Demethyl rivoglitazone

Cat. No.: B12785770
CAS No.: 560131-16-0
M. Wt: 383.4 g/mol
InChI Key: CUADXVBMFGPUEU-UHFFFAOYSA-N
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Description

N-Demethyl Rivoglitazone is a key metabolite of the parent compound Rivoglitazone, a novel thiazolidinedione that acts as a potent and selective agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) . Rivoglitazone is an investigational antidiabetic agent that demonstrates high selectivity for PPARγ, showing little effect on PPARα and PPARδ activity in vitro . As an insulin sensitizer, the parent compound's primary mechanism of action involves activating PPARγ nuclear receptors, which regulate the transcription of genes involved in glucose and lipid metabolism, thereby reducing insulin resistance in target tissues . In preclinical studies, Rivoglitazone demonstrated potent glucose- and triglyceride-lowering effects in rodent models of obese type 2 diabetes, with a more potent hypoglycemic effect compared to other glitazones . Research into its metabolites, such as this compound, is crucial for understanding the drug's metabolic pathway, pharmacokinetics, and overall pharmacological profile. This compound is intended for research purposes only, specifically for in vitro and in vivo studies aimed at elucidating the mechanisms of insulin action, metabolic disease, and the role of PPARγ activation. Warning: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

560131-16-0

Molecular Formula

C19H17N3O4S

Molecular Weight

383.4 g/mol

IUPAC Name

5-[[4-[(6-methoxy-1H-benzimidazol-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C19H17N3O4S/c1-25-13-6-7-14-15(9-13)21-17(20-14)10-26-12-4-2-11(3-5-12)8-16-18(23)22-19(24)27-16/h2-7,9,16H,8,10H2,1H3,(H,20,21)(H,22,23,24)

InChI Key

CUADXVBMFGPUEU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4

Origin of Product

United States

Chemical and Physical Properties

N-Demethyl rivoglitazone (B70887) is chemically identified as 5-((4-((6-Methoxy-1H-benzimidazol-2-yl)methoxy)phenyl)methyl)-2,4-thiazolidinedione. ontosight.ai Its molecular and physical characteristics are summarized in the table below.

PropertyValueSource
Molecular Formula C19H17N3O4S nih.govncats.io
Molecular Weight 383.42 g/mol nih.govncats.io
Stereochemistry Racemic nih.gov
CAS Number 560131-16-0 ontosight.ai
InChIKey CUADXVBMFGPUEU-UHFFFAOYSA-N nih.gov

Synthesis and Purification

The synthesis of thiazolidinedione derivatives typically involves multi-step chemical processes. While specific synthesis details for N-Demethyl rivoglitazone (B70887) are not extensively published, general methods for creating similar thiazolidinedione compounds are available. These often start with the appropriate benzaldehyde (B42025) derivative, which is then reacted to form the thiazolidinedione ring structure. nih.govacs.orggoogle.com Purification of the final compound is commonly achieved using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to ensure high purity. google.com

Analytical Characterization

The characterization of N-Demethyl rivoglitazone (B70887) and other TZD metabolites relies heavily on a combination of advanced analytical techniques.

Chromatography: High-performance liquid chromatography (HPLC) is a fundamental tool for separating metabolites from complex biological matrices like plasma or microsomal incubations. nih.govjst.go.jp

Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is widely used for the structural elucidation and sensitive quantification of drug metabolites. creative-proteomics.combohrium.com This technique allows for the determination of the mass-to-charge ratio of the parent molecule and its fragments, aiding in identification. bohrium.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is another powerful technique used for the definitive structural characterization of metabolites. tandfonline.com

Pharmacokinetics

Identification and Characterization of N-Demethylation as a Primary Metabolic Pathway

The N-demethylation of rivoglitazone has been identified as a significant metabolic route through a combination of laboratory and animal studies.

In Vitro Studies in Liver Microsomes

Studies using liver microsomes—small vesicles derived from the endoplasmic reticulum of liver cells—have been instrumental in understanding the metabolism of rivoglitazone. When [14C]rivoglitazone was incubated with liver microsomes from rats, monkeys, and humans in the presence of an NADPH-generating system, three main oxidative metabolites were formed: O-demethyl rivoglitazone (M12), this compound (M17), and TZD ring 5-hydroxy rivoglitazone (M18). researchgate.net The identification of these metabolites was confirmed by comparing their characteristics with those of synthesized standards. researchgate.net

For the related thiazolidinedione, rosiglitazone (B1679542), N-demethylation is also a major metabolic pathway in human liver microsomes. nih.govpharmgkb.org The formation of N-desmethyl rosiglitazone is dependent on the presence of NADPH, indicating the involvement of the cytochrome P450 enzyme system. nih.govnih.gov

In Vitro Studies in Isolated Hepatocytes

Experiments with isolated hepatocytes, or whole liver cells, provide a more complete picture of metabolic processes. In studies with hepatocytes from various species, the O-demethyl-O-sulfate (M11) metabolite of rivoglitazone was detected, which is a major metabolite found in both rats and monkeys. researchgate.net Furthermore, a TZD ring-opened S-cysteine conjugate (M15) was identified in human hepatocytes. researchgate.net These findings suggest that in humans, the metabolism of rivoglitazone involves four oxidative pathways and one N-glucuronidation pathway. researchgate.net

For other thiazolidinediones like troglitazone (B1681588), studies in primary human hepatocyte cultures have shown that these compounds can induce the activity of certain cytochrome P450 enzymes, particularly CYP3A4. nih.govnih.gov

In Vivo Metabolite Profiling Across Species

Animal studies have revealed species-specific differences in the metabolism of rivoglitazone. In rats, the primary route of elimination is through feces, while in monkeys, radioactivity from labeled rivoglitazone is excreted in both urine and feces in roughly equal measure. nih.gov O-demethylation was found to be a major metabolic pathway in both rats and monkeys. nih.gov However, N-demethylation and hydroxylation of the TZD ring were observed only in monkeys. nih.gov In plasma, rivoglitazone itself is the main component in both species. The major metabolite in rats is O-demethyl-O-sulfate (M11), whereas in monkeys, a number of minor metabolites are present. nih.gov

Cytochrome P450 Enzyme System Involvement in N-Demethylation

The conversion of rivoglitazone to this compound is primarily carried out by the cytochrome P450 (CYP) enzyme system, a family of proteins crucial for the metabolism of a wide variety of compounds.

Major P450 Isozymes (e.g., CYP2C8, CYP2C9) and Their Contribution to N-Demethylation of Thiazolidinediones

Research has pinpointed specific CYP isozymes responsible for the metabolism of thiazolidinediones. For rosiglitazone, a closely related compound, CYP2C8 is the primary enzyme responsible for both N-demethylation and hydroxylation, with CYP2C9 playing a minor role. nih.govpharmgkb.orggoettingen-research-online.depharmgkb.org The enzymatic activity of CYP2C8 towards rosiglitazone is approximately four times higher than that of CYP2C9. pharmgkb.org Inhibition studies have shown that 13-cis retinoic acid, a CYP2C8 inhibitor, significantly reduces the formation of N-desmethyl rosiglitazone. nih.govpharmgkb.org Conversely, sulfaphenazole, a CYP2C9 inhibitor, has a more limited effect. nih.govpharmgkb.org

In vitro studies with pioglitazone (B448), another thiazolidinedione, have also highlighted the importance of CYP2C8 in its metabolism. nih.govnih.gov Thiazolidinediones, as a class, are potent inhibitors of CYP2C8. nih.gov

The table below summarizes the key P450 isozymes involved in the metabolism of thiazolidinediones.

DrugMajor Metabolizing Enzyme(s)Minor Metabolizing Enzyme(s)
Rosiglitazone CYP2C8 nih.govpharmgkb.orggoettingen-research-online.depharmgkb.orgCYP2C9 nih.govpharmgkb.orggoettingen-research-online.depharmgkb.org
Pioglitazone CYP2C8, CYP3A4 goettingen-research-online.de
Troglitazone CYP2C8, CYP3A4 goettingen-research-online.de

Role of NADPH-Dependent Metabolism in N-Demethylation

The N-demethylation of rivoglitazone and other thiazolidinediones is an oxidative process that requires the presence of NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate). researchgate.netnih.gov In microsomal studies, the formation of N-demethylated metabolites is absent when the NADPH-generating system is not included in the incubation mixture. nih.gov This dependency confirms that the reaction is catalyzed by the cytochrome P450 system, which utilizes NADPH as a reducing equivalent to activate molecular oxygen for the oxidation of substrates. chinayyhg.com

Enzyme Kinetics and Inhibition Studies of N-Demethylation Pathways

While it is predicted that multiple human P450 enzymes are responsible for the formation of rivoglitazone's oxidative metabolites, specific enzyme kinetic parameters such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for the N-demethylation of rivoglitazone are not detailed in the available research.

For the closely related compound rosiglitazone, studies have identified CYP2C8 as the primary enzyme responsible for N-demethylation, with a minor contribution from CYP2C9. nih.govpharmgkb.orgpharmgkb.org Inhibition studies on rosiglitazone showed that its N-demethylation was significantly inhibited by 13-cis retinoic acid, a CYP2C8 inhibitor, and to a lesser extent by sulphaphenazole, a CYP2C9 inhibitor. nih.govnih.gov Rosiglitazone itself was found to be a moderate inhibitor of CYP2C8 activity (IC50=18 µM) and a weak inhibitor of CYP2C9 (IC50 =50 µM). nih.govnih.gov

Comparative Metabolism of this compound Across Species

Significant interspecies differences have been observed in the metabolic profile of rivoglitazone, particularly concerning the N-demethylation pathway.

Rodent Models (e.g., Rat)

In studies using male F344/DuCrlCrlj rats, the N-demethylation pathway for rivoglitazone was not observed. nih.govd-nb.info The primary metabolic route identified in rats was O-demethylation. nih.govd-nb.info Following administration of radiolabelled rivoglitazone, radioactivity was predominantly excreted in the feces. nih.govd-nb.info In rat plasma, the major metabolite observed was an O-demethyl-O-sulfate conjugate (M11). nih.govd-nb.info

Non-Human Primate Models (e.g., Monkey)

In contrast to rats, N-demethylation of rivoglitazone is an identified metabolic pathway in cynomolgus monkeys. nih.govd-nb.info This pathway occurs alongside O-demethylation and thiazolidinedione (TZD) ring hydroxylation, the latter of which was also only seen in monkeys. nih.govd-nb.info In monkeys, radioactivity from administered rivoglitazone was excreted in both urine and feces in roughly equal measure. nih.govd-nb.info Plasma analysis in monkeys revealed many minor metabolites rather than a single major one as seen in rats. nih.govd-nb.info

Human Metabolic Parallels and Differences in N-Demethylation

Based on in vitro studies with human hepatocytes, the metabolic pathways for rivoglitazone in humans are predicted to mirror a combination of those seen in animal models. d-nb.info It is anticipated that the four oxidative pathways, which include N-demethylation, O-demethylation, and TZD ring hydroxylation, occur in humans. d-nb.inforesearchgate.net The formation of these oxidative metabolites is believed to involve multiple human Cytochrome P450 enzymes. researchgate.net

Table 1: Comparative Metabolic Pathways of Rivoglitazone Across Species

Metabolic PathwayRatMonkeyHuman (Predicted)
N-DemethylationNot Observed nih.govd-nb.infoObserved nih.govd-nb.infoPredicted d-nb.inforesearchgate.net
O-DemethylationMajor Pathway nih.govd-nb.infoObserved nih.govd-nb.infoPredicted d-nb.inforesearchgate.net
TZD Ring HydroxylationNot Observed nih.govd-nb.infoObserved nih.govd-nb.infoPredicted d-nb.inforesearchgate.net
TZD Ring OpeningObserved nih.govd-nb.infoObserved nih.govd-nb.infoPredicted d-nb.inforesearchgate.net
N-GlucuronidationObserved nih.govd-nb.infoObserved (Greater than Rat) nih.govd-nb.infoPredicted d-nb.inforesearchgate.net

Formation and Fate of Other Oxidative Metabolites and Conjugates in Relation to N-Demethylation

N-demethylation is one of several competing metabolic pathways for rivoglitazone. nih.govd-nb.info Other identified initial routes of biotransformation include O-demethylation, thiazolidinedione (TZD) ring opening, N-glucuronidation, and TZD ring hydroxylation. nih.govd-nb.info O-demethylation was found to be the main metabolic pathway in both rats and monkeys. nih.govd-nb.info

Following these initial oxidative steps, further conjugation can occur. For instance, the O-demethylated metabolite can undergo sulfation to form O-demethyl-O-sulfate (M11), which is a major metabolite in rats. nih.govd-nb.info Another significant pathway is N-glucuronidation of the TZD ring, forming a metabolite (M13) that can then nonenzymatically hydrolyze to a ring-opened N-glucuronide (M9). nih.govd-nb.info The formation of these N-glucuronide metabolites was more substantial in monkeys than in rats. nih.govd-nb.info In vitro studies predict that in humans, N-glucuronide formation is mediated by the enzymes UGT1A3 and UGT2B7. d-nb.inforesearchgate.net

Chemical Synthesis of this compound for Analytical Standards

This compound is a recognized metabolite of the potent peroxisome proliferator-activated receptor-γ (PPAR-γ) agonist, rivoglitazone. nih.govresearchgate.net In metabolic studies, the definitive identification of metabolites is crucial and relies on the comparison of their chromatographic and spectral data with those of authentic, synthetically produced reference standards. researchgate.net

While detailed, step-by-step published syntheses specifically for the this compound analytical standard are not extensively detailed in readily available literature, its creation is confirmed through its use in metabolic research. Studies on the in vitro metabolism of rivoglitazone have identified this compound (M17) by comparing its high-performance liquid chromatography (HPLC) retention times and liquid chromatography-mass spectrometry (LC-MS/MS) spectra with a synthetically prepared standard. researchgate.net

The synthesis of such a standard would logically follow established principles for creating complex thiazolidinediones. This process typically involves two key stages: first, the formation of the core heterocyclic 2,4-thiazolidinedione (B21345) ring, and second, the attachment of the specific side chain. In the case of this compound, the side chain is {4-[(6-methoxy-1H-benzimidazol-2-yl)methoxy]benzyl}. The synthesis would be designed to use an N-unsubstituted 2,4-thiazolidinedione core, which then undergoes a condensation reaction with the appropriate aldehyde precursor to yield the final N-demethylated product. The general methodologies for these steps are detailed in the following sections.

Synthetic Methodologies for Related N-Demethylated Thiazolidinedione Derivatives

The synthesis of N-demethylated, or more broadly, N-unsubstituted thiazolidinedione derivatives, is well-established. The most prevalent and versatile method for attaching the side chain at the 5-position of the TZD ring is the Knoevenagel condensation. scielo.brniscpr.res.in This reaction involves the condensation of an active methylene (B1212753) group, in this case, the C-5 position of the 2,4-thiazolidinedione core, with an aldehyde or ketone.

The general synthetic scheme proceeds in two main steps:

Synthesis of the 2,4-Thiazolidinedione Core: The foundational TZD ring is typically synthesized by reacting thiourea (B124793) with an α-haloacetic acid, such as chloroacetic acid, in water followed by acid-catalyzed cyclization and hydrolysis. scielo.brnih.gov This produces the N-unsubstituted 2,4-thiazolidinedione heterocyclic core.

Knoevenagel Condensation: The 2,4-thiazolidinedione core is then reacted with a substituted aromatic aldehyde to form a 5-arylidene-thiazolidine-2,4-dione. This reaction is typically base-catalyzed. nih.gov

A variety of catalysts and reaction conditions have been developed to optimize this condensation, offering chemists a range of options depending on the specific substrates and desired outcomes.

Catalyst/ConditionSolventReaction TimeTypical YieldsReference(s)
Piperidine (B6355638)Ethanol (B145695)8-9 hours~70% nih.gov
UreaSolvent-freeNot Specified45-99% scielo.br
Alum (KAl(SO₄)₂)WaterNot SpecifiedModerate to Good niscpr.res.in
Sodium Acetate (B1210297)Acetic AcidNot SpecifiedNot Specified scielo.br

For example, a general procedure involves refluxing a mixture of 2,4-thiazolidinedione, the desired aldehyde, and a catalytic amount of piperidine in ethanol for several hours. nih.gov After the reaction, the mixture is poured into water and acidified, causing the 5-arylidene product to precipitate, which can then be purified by recrystallization. nih.gov This method provides a straightforward route to a wide array of N-unsubstituted TZD derivatives, which are essential for structure-activity relationship (SAR) studies and as precursors for more complex molecules. nih.gov

Advanced Synthetic Approaches for Thiazolidinedione Core (e.g., Microwave-Assisted Synthesis)

In the pursuit of more efficient, rapid, and environmentally friendly chemical processes, advanced synthetic techniques have been applied to the synthesis of thiazolidinediones. Microwave-assisted organic synthesis has emerged as a particularly powerful tool in this context, significantly improving upon conventional heating methods. rasayanjournal.co.intsijournals.com

The application of microwave irradiation offers several key advantages:

Reduced Reaction Times: Reactions that take many hours under conventional reflux can often be completed in a matter of minutes. rasayanjournal.co.intsijournals.com

Improved Yields: Microwave heating can lead to higher product yields by minimizing side reactions and thermal decomposition. tsijournals.com

Greener Chemistry: The efficiency of microwave synthesis often allows for the use of less solvent or even solvent-free conditions, aligning with the principles of green chemistry. tsijournals.com

This advanced approach has been successfully applied to both the formation of the 2,4-thiazolidinedione core and the subsequent Knoevenagel condensation.

Microwave-Assisted Synthesis of the 2,4-Thiazolidinedione Core: The reaction of thiourea and monochloroacetic acid in water can be accelerated using microwave irradiation. In one procedure, the mixture is irradiated at 110°C for approximately 12 minutes, leading to the formation of the TZD ring in high yield (e.g., 90%). mdpi.com

Microwave-Assisted Knoevenagel Condensation: The condensation of the TZD core with aromatic aldehydes is also significantly enhanced by microwave energy. For instance, a mixture of 2,4-thiazolidinedione, an aldehyde, and a catalyst like fused sodium acetate can be refluxed in a microwave at 200 watts for just 5 minutes to produce the desired 5-arylidene derivative in high yield (e.g., 87%). rasayanjournal.co.in Another approach uses piperidine and acetic acid in toluene, with microwave irradiation at 110°C for 25 minutes. mdpi.com

The following table summarizes a comparison of conventional versus microwave-assisted synthesis for a typical Knoevenagel condensation to produce 5-arylidene-2,4-thiazolidinediones.

MethodCatalystReaction TimeYieldReference
Conventional Piperidine8-9 hours~70% nih.gov
Microwave Sodium Acetate5 minutes87% rasayanjournal.co.in
Microwave Cellulose Sulphuric Acid2-4 minutes85-95% tsijournals.com

These advanced methodologies provide efficient and high-yielding pathways to the N-unsubstituted thiazolidinedione scaffold, which is the fundamental building block for this compound and its analogues. nih.gov The speed and efficiency of microwave synthesis make it particularly suitable for the rapid generation of compound libraries for biological screening and drug discovery efforts. mdpi.com

Liquid Chromatography-Mass Spectrometry Techniques

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a cornerstone for the analysis of drug metabolites due to its high sensitivity and selectivity. This powerful combination allows for the separation of complex mixtures and the precise measurement of the mass-to-charge ratio of individual components.

LC-ESI-MS/MS for Quantitation in Biological Matrices

Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is the gold standard for the quantification of small molecules like this compound in complex biological matrices such as plasma and urine. nih.gov This technique offers exceptional sensitivity and specificity by monitoring specific precursor-to-product ion transitions, a process known as multiple reaction monitoring (MRM). nih.gov

The general workflow for LC-MS/MS quantification involves several key steps. First, the biological sample undergoes a preparation process, often involving protein precipitation with a solvent like acetonitrile (B52724) or a liquid-liquid extraction to remove interfering substances. nih.govnih.govresearchgate.net An internal standard, a compound structurally similar to the analyte, is added to the sample to ensure accuracy and precision throughout the analytical process. nih.govnih.gov

The extracted sample is then injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system. nih.govnih.gov Chromatographic separation is typically achieved on a reverse-phase column, such as a C18 column. nih.govrsc.org The mobile phase, often a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., formic acid or ammonium (B1175870) acetate), is optimized to achieve good separation of this compound from other metabolites and endogenous matrix components. nih.govrsc.org

Following chromatographic separation, the analyte enters the mass spectrometer through an electrospray ionization (ESI) source, which generates charged ions in the gas phase. nih.gov In the tandem mass spectrometer, the precursor ion corresponding to this compound is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. nih.gov This MRM approach significantly reduces background noise and enhances the specificity of the assay. The method is validated for linearity, accuracy, precision, and stability to ensure reliable and reproducible results. nih.govrsc.org

Below is a table summarizing typical parameters for an LC-MS/MS method for the analysis of a related thiazolidinedione, pioglitazone, and its metabolites, which can be adapted for this compound.

ParameterTypical Value/Condition
Chromatography
ColumnC18 (e.g., 50 x 4.6 mm, 5 µm)
Mobile PhaseGradient elution with methanol (B129727) and 0.1% formic acid
Flow Rate0.7 mL/min
Injection Volume8 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI)
Acquisition ModeMultiple Reaction Monitoring (MRM)
Precursor -> Product Ion (example for pioglitazone)357.2 -> 119.1 m/z
Internal StandardPioglitazone-d4

This table presents example parameters based on a method for pioglitazone and its metabolites, which would be optimized for the specific analysis of this compound. nih.gov

High-Resolution Mass Spectrometry for Metabolite Identification

High-resolution mass spectrometry (HRMS), particularly techniques like quadrupole time-of-flight (Q-TOF) and Orbitrap mass spectrometry, is indispensable for the structural elucidation and identification of metabolites. pharmaron.combioanalysis-zone.com Unlike tandem quadrupole instruments that have unit mass resolution, HRMS instruments provide highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). chromatographyonline.commdpi.com This level of accuracy allows for the determination of the elemental composition of a metabolite, which is a critical step in its identification. chromatographyonline.comthermofisher.com

When analyzing for this compound and other potential metabolites of rivoglitazone, HRMS is used to screen for all possible biotransformations. nih.govijpras.com The process often involves comparing the full-scan mass spectra of samples from dosed subjects with those from control subjects. nih.gov Data processing tools, such as mass defect filtering, can be employed to selectively identify drug-related material from the complex background of endogenous molecules. nih.govijpras.com

Once a potential metabolite is detected, its accurate mass is used to propose a molecular formula. chromatographyonline.com Further structural information is obtained through fragmentation analysis (MS/MS or MSn). chromatographyonline.comnih.gov The fragmentation pattern of the metabolite is compared to that of the parent drug, rivoglitazone, to pinpoint the site of metabolic modification, which in the case of this compound would be the removal of a methyl group. chromatographyonline.com This comprehensive approach, combining accurate mass measurement and detailed fragmentation analysis, provides high confidence in the structural assignment of metabolites. pharmaron.comnih.gov

High-Performance Liquid Chromatography (HPLC) Methods for this compound and Analogues

High-performance liquid chromatography (HPLC) is a fundamental separation technique that forms the basis of many analytical methods for thiazolidinediones and their metabolites. nih.govajgreenchem.com When coupled with a suitable detector, such as a UV-Vis or diode-array detector (DAD), HPLC can be used for the quantification of this compound, although it may lack the sensitivity and specificity of mass spectrometric detection for low-concentration metabolites in biological matrices. dntb.gov.ua

The development of an HPLC method involves the optimization of several parameters to achieve adequate separation of the analyte of interest from other compounds in the sample. pensoft.net Key considerations include the choice of the stationary phase (column), the composition of the mobile phase, the flow rate, and the column temperature. ajgreenchem.compensoft.net For thiazolidinediones, reversed-phase chromatography is commonly employed, utilizing a non-polar stationary phase (like C18 or C8) and a polar mobile phase. ajgreenchem.comnih.gov

A typical HPLC method for the analysis of thiazolidinediones might involve a mobile phase consisting of a mixture of acetonitrile or methanol and an aqueous buffer, such as phosphate (B84403) or acetate buffer, with the pH adjusted to ensure the analyte is in a suitable ionic form for retention and separation. nih.govnih.gov Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often used to improve the separation of compounds with different polarities. nih.gov

The following table outlines typical parameters for an RP-HPLC method for the simultaneous determination of related compounds, which can be adapted for this compound.

ParameterTypical Condition
Column ZORBAX Eclipse Plus C18
Mobile Phase 0.01N potassium di-hydrogen phosphate buffer, acetonitrile, and methanol
Flow Rate 0.9 ml/min
Detection Wavelength 220 nm
Retention Time (example for Pioglitazone) 3.642 minutes

This table illustrates example parameters from a method for related drugs and would require optimization for this compound. ajgreenchem.com

Other Chromatographic and Spectrometric Approaches Applicable to Thiazolidinedione Metabolites

Beyond standard HPLC and LC-MS/MS, other advanced techniques are applicable to the analysis of thiazolidinedione metabolites like this compound.

Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) combines the high-resolution separation of UPLC with the high-resolution mass analysis of QTOF-MS. nih.gov UPLC utilizes smaller column particles, resulting in faster analysis times and improved chromatographic efficiency compared to traditional HPLC. nih.gov This technique is particularly powerful for metabolomics studies, allowing for the simultaneous quantification and identification of a wide range of metabolites in a single run. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of thiazolidinedione metabolites, although it often requires derivatization to increase the volatility and thermal stability of the analytes. nih.govresearchgate.net For instance, metabolites can be converted to more volatile derivatives before being introduced into the GC system. nih.gov While less common than LC-MS for this class of compounds, GC-MS can provide complementary structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the definitive structural elucidation of compounds. nih.gov While not typically used for routine quantification due to its lower sensitivity compared to mass spectrometry, NMR can provide detailed information about the chemical environment of each atom in a molecule, which is invaluable for confirming the structure of a newly identified metabolite like this compound. mdpi.comnih.gov

Sample Preparation Techniques for Biological Matrices in Metabolite Analysis

The quality and reliability of any analytical method for metabolite analysis are heavily dependent on the sample preparation step. researchgate.netsci-hub.se The primary goals of sample preparation are to remove interfering components from the biological matrix, concentrate the analyte of interest, and ensure the analyte is in a form compatible with the analytical instrument. researchgate.nettiaft.org

Protein Precipitation (PPT) is a simple and widely used technique for removing proteins from plasma or serum samples. nih.govnih.gov It involves the addition of an organic solvent, such as acetonitrile or methanol, to the sample, which causes the proteins to denature and precipitate out of solution. researchgate.net The supernatant, containing the analyte, is then separated by centrifugation and can be directly injected into the LC system or further processed. nih.gov

Liquid-Liquid Extraction (LLE) is another common technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. nih.govtiaft.org By selecting an appropriate organic solvent and adjusting the pH of the aqueous phase, this compound can be selectively extracted from the biological matrix, leaving behind many interfering substances. nih.gov

Solid-Phase Extraction (SPE) offers a more selective and efficient cleanup compared to PPT and LLE. researchgate.net SPE utilizes a solid sorbent material packed into a cartridge or well plate. The sample is passed through the sorbent, and the analyte of interest is retained on the sorbent while impurities are washed away. The analyte is then eluted with a small volume of a strong solvent. researchgate.net The choice of sorbent depends on the physicochemical properties of the analyte.

The following table summarizes the key features of these common sample preparation techniques.

TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) Protein denaturation and removal by organic solvent. nih.govSimple, fast, and inexpensive. nih.govNon-selective, may lead to matrix effects. researchgate.net
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases. nih.govProvides a cleaner extract than PPT. tiaft.orgCan be labor-intensive and require larger volumes of organic solvents.
Solid-Phase Extraction (SPE) Analyte retention on a solid sorbent followed by selective elution. researchgate.netHigh selectivity, provides very clean extracts, and allows for analyte concentration. researchgate.netCan be more expensive and require method development.

The selection of the most appropriate sample preparation technique depends on the specific requirements of the analysis, including the nature of the biological matrix, the concentration of this compound, and the analytical platform being used. researchgate.netsci-hub.se

Preclinical Research Models and in Vitro Systems for N Demethyl Rivoglitazone Research

Utilization of Liver Microsomes and S9 Fractions for Metabolic Studies

Liver microsomes and S9 fractions are fundamental in vitro tools for characterizing the metabolic pathways of xenobiotics, including the formation of N-Demethyl rivoglitazone (B70887). springernature.comnih.gov These subcellular preparations contain a high concentration of drug-metabolizing enzymes. kosheeka.com Microsomes are vesicles of the endoplasmic reticulum rich in Phase I enzymes like cytochrome P450s (CYPs), while the S9 fraction includes both microsomal and cytosolic enzymes, thus encompassing Phase I and Phase II metabolic activities. nih.govkosheeka.com

In the context of rivoglitazone metabolism, studies have utilized human liver microsomes to identify its oxidative metabolites. researchgate.net Incubations of rivoglitazone with human liver microsomes in the presence of NADPH resulted in the formation of three oxidative metabolites, one of which was identified as N-demethyl rivoglitazone (M17). researchgate.net This demonstrates the direct involvement of microsomal enzymes, likely CYPs, in the N-demethylation of the parent compound. springernature.comresearchgate.net

These systems are highly valued in early drug discovery for their cost-effectiveness and suitability for high-throughput screening to assess metabolic stability. nih.govkosheeka.com By incubating this compound with these fractions, researchers can determine its own metabolic stability and potential for further biotransformation.

Table 1: In Vitro Systems for Rivoglitazone Metabolism

In Vitro System Key Enzymes Present Application in this compound Research Findings
Liver Microsomes Phase I (e.g., Cytochrome P450s) Identification of oxidative metabolites of rivoglitazone. This compound (M17) was identified as a metabolite formed from rivoglitazone. researchgate.net

| S9 Fraction | Phase I and Phase II (e.g., CYPs, UGTs, SULTs) | Provides a more comprehensive view of metabolism. | Suitable for studying both the formation of this compound and its potential subsequent conjugation reactions. nih.govkosheeka.com |

Application of Freshly Isolated Hepatocytes in Metabolite Profiling

Freshly isolated hepatocytes represent a more physiologically complete in vitro model compared to subcellular fractions, as they contain a full complement of metabolic enzymes and cofactors within an intact cellular structure. nih.govcelerion.com This allows for the investigation of the interplay between Phase I and Phase II metabolic pathways, as well as transport mechanisms. nih.gov

The use of freshly isolated hepatocytes from different species (e.g., human, rat, monkey) is crucial for metabolite profiling and understanding inter-species differences in drug metabolism. nih.govsemanticscholar.org In studies of rivoglitazone, incubations with freshly isolated hepatocytes have been employed to predict the in vivo metabolic pathways in humans. researchgate.net While the parent compound, rivoglitazone, is metabolized into several products, the formation of this compound can be qualitatively and quantitatively assessed in these systems. researchgate.net Comparing the metabolite profiles generated in hepatocytes from different species can help explain species-specific observations seen in vivo. nih.govnih.gov For instance, such studies can corroborate in vivo findings that N-demethylation is a more prominent pathway in monkeys compared to rats. nih.gov

Engineered Cell Lines for Specific Metabolic Enzyme Studies

To identify the specific enzymes responsible for a particular metabolic reaction, researchers often turn to engineered cell lines. These are typically human cell lines (e.g., HEK293, HepG2) that have been genetically modified to express a single drug-metabolizing enzyme, such as a specific CYP isozyme.

For this compound, this approach would be instrumental in pinpointing which CYP enzyme or enzymes are responsible for the N-demethylation of rivoglitazone. By individually incubating rivoglitazone with a panel of cell lines, each expressing a different CYP (e.g., CYP3A4, CYP2C9, CYP2D6), the formation of this compound can be monitored. The enzyme that produces the highest amount of the metabolite is identified as the primary catalyst for that reaction. This information is critical for predicting potential drug-drug interactions, where co-administered drugs might inhibit or induce the specific enzyme responsible for this compound formation.

Ex Vivo Tissue Models (e.g., Precision-Cut Liver Slices)

Precision-cut liver slices (PCLS) are an advanced ex vivo model that preserves the complex three-dimensional architecture and cellular diversity of the liver. nih.govalspi.com This system maintains the interactions between different cell types (hepatocytes, Kupffer cells, stellate cells, etc.), offering a more accurate representation of in vivo liver function compared to cultured cells. nih.govalspi.com

The PCLS model can be used to study the metabolism of rivoglitazone and the subsequent fate of its metabolites, including this compound, in a setting that closely mimics the physiological environment. nih.govnih.gov Researchers can culture PCLS from various species, including humans, for several days, allowing for the investigation of not only metabolite formation but also potential downstream effects of the metabolite on liver tissue, such as enzyme induction or cytotoxicity. nih.govalspi.com This model is particularly valuable for bridging the gap between in vitro data and in vivo outcomes. alspi.com

In Vivo Animal Models for Metabolite Disposition and Activity Studies

In vivo animal models are indispensable for understanding the complete picture of a metabolite's absorption, distribution, metabolism, and excretion (ADME), as well as its pharmacological activity. nih.gov Studies on rivoglitazone have utilized rats and monkeys to investigate its pharmacokinetics and disposition. nih.gov

Table 2: Species Differences in Rivoglitazone Metabolism

Species N-Demethylation Pathway Major Excretion Route Key Findings Related to this compound
Rat Not observed Feces N-Demethylation is not a metabolic pathway in this species. nih.gov

| Monkey | Observed | Urine and Feces | this compound is formed as a metabolite. nih.gov |

Future Directions and Emerging Research Avenues

Elucidation of Novel Metabolic Pathways and Metabolite Roles Beyond Existing Knowledge

The metabolism of rivoglitazone (B70887) is known to proceed through several key pathways, with N-demethylation being a significant route of biotransformation. In vivo studies in monkeys have identified N-Demethyl rivoglitazone as one of the metabolites, alongside products of O-demethylation, thiazolidinedione (TZD) ring opening, N-glucuronidation, and TZD ring hydroxylation. nih.gov In vitro studies using rat, monkey, and human liver microsomes have further corroborated these findings, predicting four primary oxidation pathways and one N-glucuronidation pathway for rivoglitazone in humans. nih.gov

A critical unanswered question is the specific biological role of this compound. While it is known as a metabolite, its own potential as a PPARγ agonist or its activity on other cellular targets has not been extensively characterized. Future studies should focus on in vitro assays to determine the binding affinity and activation potential of this compound on PPARγ and other related nuclear receptors. Such investigations will clarify whether it acts as a potent agonist, a partial agonist, or even an antagonist, and how its activity compares to that of the parent compound, rivoglitazone. nih.gov

Table 1: Known Metabolic Pathways of Rivoglitazone

Metabolic PathwayDescriptionSpecies Observed
N-demethylation Removal of a methyl group from a nitrogen atom, yielding this compound.Monkeys, Predicted in Humans
O-demethylationRemoval of a methyl group from an oxygen atom.Rats, Monkeys, Predicted in Humans
TZD Ring OpeningCleavage of the thiazolidinedione ring structure.Rats, Monkeys, Predicted in Humans
N-glucuronidationConjugation with glucuronic acid at a nitrogen atom.Rats, Monkeys, Predicted in Humans
TZD Ring HydroxylationAddition of a hydroxyl group to the thiazolidinedione ring.Monkeys, Predicted in Humans

This table summarizes the primary metabolic pathways identified for the parent compound, rivoglitazone, providing context for the formation of this compound.

Advanced Structural Biology and Biophysical Studies of this compound-Target Interactions

The interaction of thiazolidinediones with the ligand-binding domain (LBD) of PPARγ is fundamental to their therapeutic effect. The X-ray crystal structure of rivoglitazone bound to PPARγ has been solved, revealing a unique hydrogen bond network with the residues of the co-activator binding surface (AF2) and more extensive contacts with helix 3 and the β-sheet compared to other TZDs like rosiglitazone (B1679542). flinders.edu.aunih.gov This detailed structural information provides a powerful template for understanding the binding of its metabolites.

Beyond crystallography, advanced biophysical techniques should be employed to characterize the binding kinetics and thermodynamics of the this compound-PPARγ interaction. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide quantitative data on association and dissociation rates, as well as the enthalpic and entropic contributions to binding. This information is crucial for a complete understanding of the molecular recognition process and can guide the design of future ligands with optimized binding properties.

Integration of Multi-Omics Data in Metabolite Research for Systems-Level Understanding

The advent of multi-omics technologies offers an unprecedented opportunity to understand the systemic effects of drugs and their metabolites. While multi-omics approaches have been applied to study type 2 diabetes and the effects of other thiazolidinediones, their specific application to elucidate the role of this compound is a promising future avenue. nih.govfrontiersin.org

Future research should integrate metabolomics, proteomics, transcriptomics, and genomics data from preclinical models and, where feasible, human studies involving rivoglitazone administration. By correlating the levels of this compound with changes in the broader molecular landscape, researchers can identify novel pathways and biological processes modulated by this specific metabolite.

For instance, metabolomics can reveal alterations in endogenous metabolite profiles following exposure to this compound, providing clues to its downstream metabolic effects. Proteomics can identify changes in protein expression levels, highlighting the cellular machinery that is influenced by the metabolite. Transcriptomics can uncover the genes whose expression is regulated by this compound, potentially revealing novel target genes beyond the classical PPARγ-responsive elements. A systems biology approach, integrating these diverse datasets, will be instrumental in building a comprehensive picture of the physiological role of this compound. nih.govfrontiersin.orgembl.de

Development of Advanced Computational Models for Prediction of this compound Activity and Interactions

Computational modeling and simulation are powerful tools in modern drug discovery and development. pharmajen.com While molecular dynamics simulations have been used to study the interaction of rivoglitazone and other TZDs with PPAR subtypes, nih.gov the development of specific computational models for this compound is a logical and necessary next step.

Future research should focus on developing robust in silico models to predict the binding affinity and functional activity of this compound. Molecular docking studies, leveraging the existing crystal structure of rivoglitazone-bound PPARγ, can predict the binding pose of this compound and provide initial estimates of its binding energy. nih.govresearchgate.net

More advanced molecular dynamics simulations can then be employed to study the dynamic behavior of the this compound-PPARγ complex, providing insights into the stability of the interaction and the conformational changes induced in the receptor upon binding. nih.govresearchgate.netplos.orgmdpi.com These simulations can help to explain, at an atomic level, how the subtle structural difference between rivoglitazone and its N-demethylated metabolite translates into potential differences in biological activity.

Furthermore, quantitative structure-activity relationship (QSAR) models could be developed for a series of related thiazolidinedione metabolites to predict their PPARγ activity. By integrating experimental data with computational predictions, these models can accelerate the identification of metabolites with desirable pharmacological properties and guide the design of novel therapeutic agents.

Q & A

Q. What experimental models are validated for assessing the metabolic efficacy of N-Demethyl rivoglitazone in type 2 diabetes research?

Preclinical evaluation should utilize established rodent models (e.g., Zucker Diabetic Fatty rats, db/db mice) to measure HbA1c reduction, fasting glucose levels, and insulin sensitivity via hyperinsulinemic-euglycemic clamps. In vitro models, such as human adipocyte differentiation assays, can assess PPARγ activation potency compared to rivoglitazone. Dose-response studies should span 8–12 weeks to capture sustained glycemic effects .

Q. What analytical techniques confirm the structural integrity of this compound during synthesis?

Structural validation requires tandem LC-QTOF-MS for fragmentation pattern matching and ¹H/¹³C NMR (600 MHz) to verify N-demethylation. Purity assessment should combine reverse-phase HPLC (≥98% peak area) with thermogravimetric analysis to exclude hydrate formation. Batch consistency monitoring uses X-ray powder diffraction .

Q. How does this compound’s PPARγ binding affinity compare to rivoglitazone?

Employ X-ray crystallography to resolve binding modes and surface plasmon resonance (SPR) for equilibrium dissociation constants (KD). Rivoglitazone’s interaction with PPARγ’s helix 12 stabilizes AF-2 domains; N-demethylation may alter ligand-receptor hydrogen bonding, requiring mutational analysis (e.g., Cys285Ala variants) .

Advanced Research Questions

Q. How can researchers resolve conflicting cardiovascular safety data from phase III trials of this compound?

Apply time-to-event analysis with Cox proportional hazards models adjusted for baseline cardiovascular risk factors. Use centralized endpoint adjudication committees to standardize myocardial infarction definitions. Meta-analyses should incorporate individual participant data rather than aggregate outcomes, with sensitivity analyses excluding non-equivalent comparators .

Q. What experimental strategies optimize detection of PPARγ-independent mechanisms in this compound’s antidiabetic effects?

Use PPARγ-knockout murine models treated with this compound (5 mg/kg/day) for 4 weeks, assessing glucose tolerance via intraperitoneal glucose tolerance tests (IPGTT). Combine with phosphoproteomic profiling (TiO2 enrichment + LC-MS/MS) of hepatic tissue to identify kinase signaling alterations. Validate findings through siRNA-mediated gene silencing in HepG2 cells .

Q. How should adaptive trial designs balance glycemic efficacy and safety endpoints in phase II studies?

Implement Bayesian response-adaptive randomization with dual primary endpoints: HbA1c reduction ≥0.5% and absence of weight gain >3%. Use interim analyses every 100 participants to reallocate recruitment toward optimal doses (1–2 mg/day). Safety monitoring should include weekly echocardiography to detect early-stage edema .

Q. What statistical approaches address heterogeneity in pooled analyses of lipid profile effects across ethnic populations?

Apply mixed-effects meta-regression adjusting for ethnicity-specific covariates (e.g., baseline LDL-C). Use the Hartung-Knapp-Sidik-Jonkman method for conservative confidence intervals in heterogeneous datasets (I² >50%). Stratify by apolipoprotein E genotype and exclude studies with non-standardized lipid measurement methodologies .

Methodological Considerations

  • Clinical Trial Design : Reference historical thiazolidinedione trials (e.g., rosiglitazone’s cardiovascular risk analysis ) to inform endpoint selection. Use active comparators (e.g., pioglitazone) and long-term follow-up (≥2 years) for safety monitoring .
  • Data Contradiction Analysis : Address heterogeneity via random-effects models, subgroup analyses, and sensitivity testing. For meta-analyses, prioritize studies with comparable dosing (e.g., 0.5–1.5 mg/day) and standardized HbA1c measurement protocols .
  • Synthesis Optimization : Reductive cyclization protocols (e.g., catalytic hydrogenation with acid catalysts) from rivoglitazone synthesis can guide N-demethylation strategies. Monitor reaction intermediates via GC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.